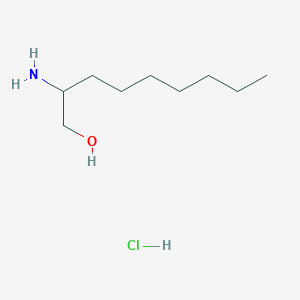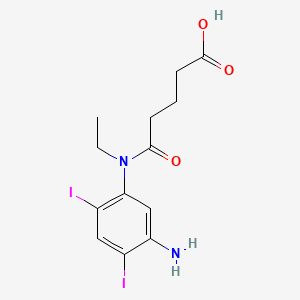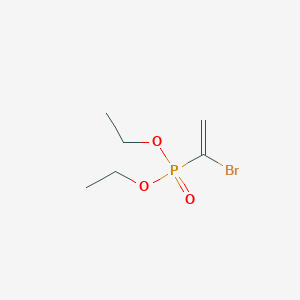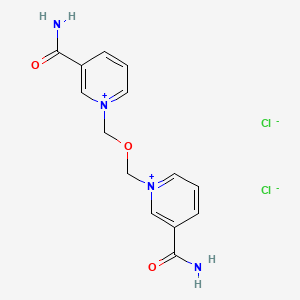
Pyridinium, 1,1'-(oxydimethylene)bis(3-carbamoyl-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is also referred to as obidoxime chloride and has the empirical formula C14H16Cl2N4O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves the reaction of pyridine derivatives with formaldehyde and subsequent chlorination. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Applications De Recherche Scientifique
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the compound reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium, 1,1’-(oxydimethylene)bis(4-carbamoyl-, dichloride): Similar structure but different functional groups.
Pyridinium, 1,1’-(oxydimethylene)bis(2-carbamoyl-, dichloride): Similar structure but different positional isomers.
Uniqueness
Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly effective in certain applications, such as its use as an antidote for organophosphate poisoning .
Propriétés
Numéro CAS |
34329-69-6 |
|---|---|
Formule moléculaire |
C14H16Cl2N4O3 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-[(3-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-3-1-5-17(7-11)9-21-10-18-6-2-4-12(8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H |
Clé InChI |
ZXYHLJHQRVJJJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)COC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



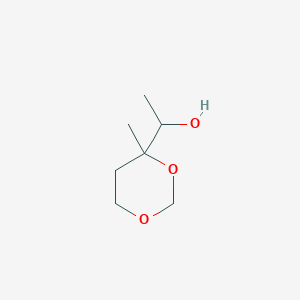


![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
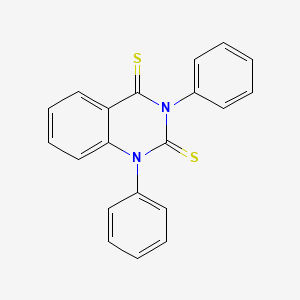
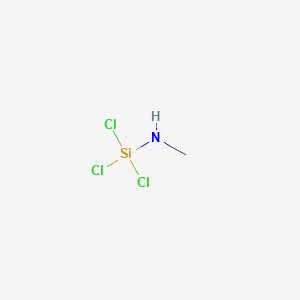
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
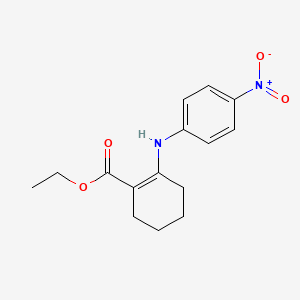
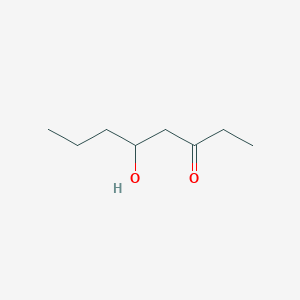
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
